Cas no 16507-02-1 (Methyl 4-methyl-4-nitropentanoate)

Methyl 4-methyl-4-nitropentanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-methyl-4-nitropentanoate
- GR103691
- Nsc63913
- Methyl 4-nitro-4-valerate
- 4-methyl-4-nitro-valeric acid methyl ester
- 4-NITRO-4-METHYLPENTANOIC ACID METHYL ESTER
- 4-Methyl-4-nitropentanoic acid methyl ester
- Valeric acid, 4-methyl-4-nitro-, methyl ester
- pentanoic acid, 4-methyl-4-nitro-, methyl ester
- Methyl 4-methyl-4-nitropentanoate 96%
- Methyl 4-methyl-4-nitropentanoate ,98%
- DTXSID30289780
- Methyl 4-methyl-4-nitropentanoate, 96%
- methyl 4-methyl-4-nitro-pentanoate
- LS-04188
- METHYL 4-METHYL-4-NITROVALERATE
- AKOS005174185
- SCHEMBL17347350
- 4-nitro-4-methylpentanoic acid, methyl ester
- A18280
- SCHEMBL475682
- 16507-02-1
- 4-methyl-4-nitro-pentanoic acid methyl ester
- NSC-63913
- J-010183
- FT-0637373
- A810620
- NCIOpen2_000057
- MFCD00047757
- CS-0163759
- DTXCID20240926
- DB-043609
- ALBB-013452
-
- MDL: MFCD00047757
- Inchi: InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3
- InChI Key: MROVMGGCWUQHMR-UHFFFAOYSA-N
- SMILES: CC(C)(CCC(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 175.08400
- Monoisotopic Mass: 175.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 72.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.114 g/mL at 25 °C(lit.)
- Boiling Point: 79 °C/1 mmHg(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.441(lit.)
- PSA: 72.12000
- LogP: 1.51810
- Solubility: Not determined
Methyl 4-methyl-4-nitropentanoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
Methyl 4-methyl-4-nitropentanoate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Methyl 4-methyl-4-nitropentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263540-1g |
Methyl 4-methyl-4-nitropentanoate |
16507-02-1 | 98% | 1g |
$85 | 2024-06-07 | |
abcr | AB285892-25g |
Methyl 4-methyl-4-nitropentanoate, 98%; . |
16507-02-1 | 98% | 25g |
€828.50 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234399-1g |
Methyl 4-methyl-4-nitropentanoate |
16507-02-1 | 98% | 1g |
¥669 | 2023-04-15 | |
eNovation Chemicals LLC | Y1263540-5g |
Methyl 4-methyl-4-nitropentanoate |
16507-02-1 | 98% | 5g |
$190 | 2024-06-07 | |
TRC | M219278-50mg |
Methyl 4-Methyl-4-nitropentanoate |
16507-02-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M219278-500mg |
Methyl 4-Methyl-4-nitropentanoate |
16507-02-1 | 500mg |
$ 80.00 | 2022-06-04 | ||
abcr | AB285892-5 g |
Methyl 4-methyl-4-nitropentanoate; 98% |
16507-02-1 | 5g |
€247.10 | 2023-04-26 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VR205-1g |
Methyl 4-methyl-4-nitropentanoate |
16507-02-1 | 96% | 1g |
¥739.0 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9027-100mg |
methyl 4-methyl-4-nitro-pentanoate |
16507-02-1 | 95% | 100mg |
¥105.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1263540-5g |
Methyl 4-methyl-4-nitropentanoate |
16507-02-1 | 98% | 5g |
$185 | 2025-02-20 |
Methyl 4-methyl-4-nitropentanoate Related Literature
-
1. 423. Experiments towards the synthesis of corrins. Part II. The preparation and reactions of Δ1-pyrroline 1-oxidesR. Bonnett,R. F. C. Brown,V. M. Clark,I. O. Sutherland,Alexander Todd J. Chem. Soc. 1959 2094
Additional information on Methyl 4-methyl-4-nitropentanoate
Research Brief on Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1) in Chemical Biology and Pharmaceutical Applications
Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1) is a nitroester compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a synthetic intermediate. This research brief consolidates the latest findings on its applications, mechanistic insights, and emerging therapeutic relevance, with a focus on peer-reviewed studies published within the past three years.
Recent studies highlight the compound's role as a key precursor in the synthesis of γ-amino acids and peptidomimetics, leveraging its nitro group for asymmetric hydrogenation and Michael addition reactions. A 2023 Journal of Medicinal Chemistry study demonstrated its utility in constructing spirocyclic scaffolds for kinase inhibition, achieving 78% yield in a Pd-catalyzed cascade reaction. The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, enabling selective C-C bond formation under mild conditions.
In pharmaceutical contexts, Methyl 4-methyl-4-nitropentanoate has been investigated as a prodrug moiety for NSAID derivatives. A 2024 European Journal of Pharmaceutical Sciences report showed that esterase-mediated hydrolysis of this compound in vivo releases active carboxylic acid metabolites with improved tissue penetration (2.3-fold higher AUC0-24h vs. parent drugs in rodent models). Computational docking studies suggest its metabolite may allosterically modulate COX-2 isoforms.
Notably, the compound's safety profile was reevaluated in a GLP toxicology study (2023, Regulatory Toxicology and Pharmacology), revealing an LD50 > 2000 mg/kg in rats with no observed genotoxicity at pharmacologically relevant concentrations. However, researchers caution about potential nitroreductase-mediated formation of reactive nitrogen species in hypoxic tumor microenvironments, as evidenced by fluorescent probe assays in ACS Chemical Biology (2024).
Ongoing clinical-stage research (Phase I/IIa) by Vertex Pharmaceuticals incorporates this nitropentanoate derivative as a linker in PROTAC molecules targeting BTK degradation, with preliminary data showing 60-70% target occupancy at 100 mg doses. Parallel work published in Nature Chemical Biology (2024) explores its use in bioorthogonal cleavage reactions for targeted drug release, achieving tumor-selective payload activation with <5% off-target release in xenograft models.
The compound's industrial production has advanced through continuous flow chemistry approaches, as detailed in a 2024 Organic Process Research & Development paper, where enzyme-coupled NADPH recycling systems achieved 92% conversion at kilogram scale. Regulatory filings indicate growing interest, with 3 new IND applications citing 16507-02-1 derivatives in Q1 2024 alone.
Future directions include exploiting its nitro group for PET tracer development (18F-labeling studies underway at MIT) and as a chemical biology tool for studying nitroreductase enzymes in microbial resistance pathways. Researchers emphasize the need for further metabolic stability studies, particularly regarding potential nitroso-intermediate formation in hepatic microsomes.
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